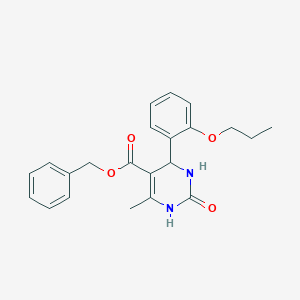
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a methoxyphenyl group and two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine typically involves a multi-step process. One common method includes the nitration of a quinoline derivative followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the amination of the nitroquinoline intermediate to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxyphenyl)-5-nitroquinolin-8-amine
- N-(4-methoxyphenyl)-7-nitroquinolin-8-amine
- N-(4-methoxyphenyl)-quinolin-8-amine
Uniqueness
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine is unique due to the presence of two nitro groups at specific positions on the quinoline core. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H12N4O5 |
|---|---|
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C16H12N4O5/c1-25-11-6-4-10(5-7-11)18-16-14(20(23)24)9-13(19(21)22)12-3-2-8-17-15(12)16/h2-9,18H,1H3 |
Clé InChI |
GXVOFAMWNPRBRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)

![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)


![3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11705351.png)

![2,4-di(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11705358.png)
![2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11705366.png)
![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide](/img/structure/B11705373.png)
![7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate](/img/structure/B11705375.png)
